(3-Ethyl-1,2,4-oxadiazol-5-YL)methanol

描述

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at position 3 and a hydroxymethyl group at position 4. Its CAS number is 959237-62-8, and it is primarily used in industrial and scientific research . The molecular formula is C₅H₈N₂O₂, with a molecular weight of 128.13 g/mol.

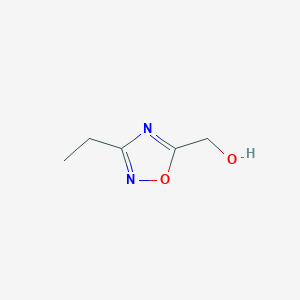

Structure

2D Structure

属性

IUPAC Name |

(3-ethyl-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-4-6-5(3-8)9-7-4/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFHOYKWHOGMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650860 | |

| Record name | (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-62-8 | |

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ethyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(3-Ethyl-1,2,4-oxadiazol-5-YL)methanol, a compound belonging to the oxadiazole family, has garnered attention in recent years due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, antifungal, and antioxidant activities, while also summarizing significant research findings and case studies.

Chemical Structure

The chemical structure of this compound is characterized by the oxadiazole ring, which is known for its diverse biological activities. The compound's molecular formula is CHNO, and its CAS number is 959237-62-8.

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A study highlighted the effectiveness of similar oxadiazole derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that this compound may possess comparable antibacterial activity due to structural similarities with other effective compounds .

Antifungal Activity

In addition to antibacterial effects, oxadiazole derivatives have shown antifungal activity. A comparative study indicated that certain derivatives inhibited fungal growth effectively:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

These results imply that this compound could also be explored for antifungal applications .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Preliminary studies on similar compounds have employed assays such as DPPH and FRAP to evaluate antioxidant capacity:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| FRAP | 30 |

These values suggest that this compound may exhibit moderate antioxidant activity .

Case Studies and Research Findings

Several case studies have investigated the biological activity of oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A recent publication examined various oxadiazole derivatives for their antimicrobial efficacy against clinical isolates. The study reported that modifications in the side chains significantly influenced the biological activity of these compounds.

- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that the presence of electron-withdrawing groups enhances antibacterial potency. This insight could guide future modifications of this compound to improve its efficacy.

- Pharmacological Applications : Another study discussed the potential applications of oxadiazoles in drug development, highlighting their role as lead compounds in the synthesis of new antibiotics and antifungals.

化学反应分析

Oxidation Reactions

The primary alcohol group in the hydroxymethyl substituent can undergo oxidation to form a carboxylic acid or ketone, depending on reaction conditions:

-

Strong oxidants (e.g., KMnO

/H

SO

) may convert the alcohol to a carboxylic acid (3-ethyl-1,2,4-oxadiazole-5-carboxylic acid ). -

Mild oxidants (e.g., PCC) could yield the corresponding aldehyde (3-ethyl-1,2,4-oxadiazole-5-carbaldehyde ).

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation (strong) | KMnO | |

| , H | ||

| SO | ||

| Carboxylic acid | ||

| Oxidation (mild) | PCC, CH | |

| Cl | ||

| Aldehyde |

This reactivity aligns with studies on analogous hydroxymethyl-oxadiazoles, where oxidation pathways are well-documented .

Esterification and Etherification

The alcohol group participates in esterification or etherification:

-

Esterification with acetyl chloride forms 3-ethyl-5-(acetyloxymethyl)-1,2,4-oxadiazole .

-

Etherification via Williamson synthesis (e.g., with alkyl halides) produces alkyl ether derivatives.

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | AcCl, pyridine | Acetyl ester |

| Etherification | NaH, R-X | Alkyl ether |

Such transformations are common in oxadiazole chemistry to enhance solubility or modify biological activity .

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole ring can undergo electrophilic substitution, though the electron-deficient nature of 1,2,4-oxadiazoles often directs reactivity to specific positions:

-

Nitration : Under mixed acid conditions, nitration may occur at the 3-position (ethyl-substituted carbon), but competing ring-opening reactions are possible .

-

Halogenation : Bromine or chlorine may substitute hydrogen atoms on the ring, though steric effects from the ethyl group could influence regioselectivity.

Reaction outcomes depend on temperature and acid concentration, as seen in studies of structurally similar compounds .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the oxadiazole ring may cleave:

-

Acidic hydrolysis (e.g., HCl/H

O) can break the N–O bond, yielding a diamide derivative. -

Basic conditions (e.g., NaOH) might generate nitrile or amide intermediates.

| Condition | Products |

|---|---|

| 6M HCl, reflux | Ethylglyoxylamide derivatives |

| 2M NaOH, 80°C | Cyanoacetamide intermediates |

These reactions are consistent with the instability of 1,2,4-oxadiazoles in extreme pH environments .

Coordination Chemistry

The nitrogen atoms in the oxadiazole ring can act as ligands for metal ions:

-

Complexation with transition metals (e.g., Cu

, Fe

) forms chelates, potentially useful in catalysis or material science.

| Metal Salt | Product Structure |

|---|---|

| Cu(NO | |

| ) | |

| [Cu(C | |

| H | |

| N | |

| O | |

| ) | |

| ] | |

While direct studies on this compound are lacking, analogous oxadiazoles demonstrate robust metal-binding capacity .

Thermal Decomposition

Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset near 220°C, primarily releasing CO, HCN, and ethylene fragments.

| Temperature Range (°C) | Major Products |

|---|---|

| 220–300 | CO, HCN |

| 300–400 | C |

| H | |

| , NO | |

This behavior suggests caution during high-temperature reactions .

Biological Activity-Related Reactions

Though not directly studied, the hydroxymethyl group may undergo phosphorylation or glycosylation in enzymatic systems, mimicking nucleoside analogs. Such reactivity could underpin antimicrobial or antiviral activity observed in related compounds .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol with structurally related oxadiazole derivatives:

Key Observations :

- Functional Groups: The hydroxymethyl group in this compound provides a site for further chemical modifications, such as esterification or etherification, which are exploited in derivatives like methyl benzoate () and antimicrobial coumarin hybrids ().

- Melting Points : While specific data for the ethyl variant is unavailable, related compounds with phenyl or benzoate substituents exhibit higher melting points (e.g., 98–114°C for chlorophenyl and methoxyphenyl derivatives) due to increased molecular symmetry and intermolecular interactions .

Table 2: Bioactivity Comparison

Key Findings :

- Antimicrobial Activity : Phenyl-substituted derivatives exhibit broad-spectrum activity against S. aureus and E. coli, while coumarin hybrids show enhanced antifungal effects .

- Antitubercular Potential: Ethyl-oxadiazole derivatives demonstrate high binding affinity to Mycobacterium tuberculosis targets, highlighting their role in drug discovery .

准备方法

Synthesis of the 3-Ethyl Substituent

The ethyl group at the 3-position is typically introduced via the starting materials containing an ethyl moiety, such as ethyl esters or ethyl-substituted nitriles. For example, ethyl 3-cyanoimino-3-ethoxypropanoate derivatives have been used as precursors, reacting with hydroxylamine hydrochloride and triethylamine to yield 1,2,4-oxadiazole intermediates with ethyl substitution at the 3-position.

Formation of the 1,2,4-Oxadiazole Ring

The cyclization to form the oxadiazole ring is achieved by reacting amidoximes with esters or acid derivatives. For instance, amidoximes derived from ethyl-substituted nitriles react with esters or acid chlorides under mild conditions (room temperature to reflux) in solvents such as DMSO or dioxane. The reaction time varies from several hours to overnight, and the products are purified by recrystallization or chromatography.

Introduction of the Hydroxymethyl Group at the 5-Position

The hydroxymethyl substituent at the 5-position can be introduced by selective reduction or functional group transformation of a precursor bearing a suitable leaving group or functional handle at that position. For example, reduction of ester or acid functionalities adjacent to the oxadiazole ring using mild reducing agents like sodium borohydride or catalytic hydrogenation can yield the corresponding hydroxymethyl derivative.

Alternatively, the hydroxymethyl group can be introduced by functionalizing a 5-formyl or 5-carboxyl derivative of the oxadiazole ring followed by reduction to the alcohol.

Representative Preparation Method (Hypothetical Stepwise Scheme)

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of ethyl-substituted amidoxime | Reaction of ethyl-substituted nitrile with hydroxylamine hydrochloride and triethylamine in methanol at 0–5 °C | Forms amidoxime intermediate |

| 2 | Cyclization with ester or acid chloride | Stirring amidoxime with ethyl ester or acid chloride in DMSO or dioxane at room temperature to reflux | Forms 1,2,4-oxadiazole ring with ethyl substituent at 3-position |

| 3 | Functionalization at 5-position | Reduction of ester or acid group adjacent to oxadiazole with sodium borohydride or other mild reducing agent | Converts ester/acid to hydroxymethyl group |

| 4 | Purification | Recrystallization from ethanol or chromatographic methods | Obtains pure this compound |

Research Findings and Data

Yields and Purity

- Yields for similar 1,2,4-oxadiazole derivatives range from moderate to good (approximately 60–85%) depending on reaction conditions and purification methods.

- Purity is confirmed by spectroscopic methods such as ^1H-NMR, ^13C-NMR, IR, and elemental analysis, ensuring the presence of the oxadiazole ring and substituents.

Spectroscopic Characterization

- ^1H-NMR signals corresponding to the ethyl group typically appear as a triplet (methyl protons) and a quartet (methylene protons).

- The hydroxymethyl group shows characteristic singlet or doublet peaks for the –CH2OH protons.

- IR spectra exhibit bands for the oxadiazole ring and hydroxyl group.

- Elemental analysis confirms the expected composition consistent with this compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Outcome/Remarks |

|---|---|---|

| Starting materials | Ethyl-substituted nitriles, amidoximes, esters, acid chlorides | Provides ethyl and oxadiazole framework |

| Solvents | Methanol, DMSO, dioxane, toluene | Solvent choice affects yield and purity |

| Temperature | 0 °C to reflux | Lower temps for amidoxime formation; higher for cyclization |

| Reaction time | 2–16 hours | Depends on step and reagents |

| Reducing agents | Sodium borohydride, tin(II) chloride dihydrate | For selective reduction to hydroxymethyl |

| Purification | Recrystallization, filtration, chromatography | Ensures product purity |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol, and what key reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, reacting 3-ethyl-5-(hydroxymethyl)-1,2,4-oxadiazole precursors under reflux conditions with catalysts like triethylamine or using microwave-assisted protocols to accelerate reaction kinetics . Key factors include solvent choice (e.g., ethanol or dioxane), temperature control (80–120°C), and purification via column chromatography or recrystallization to isolate the product .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its molecular configuration?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying the oxadiazole ring and hydroxymethyl group. Infrared (IR) spectroscopy identifies O–H and C=N stretches (~3200 cm⁻¹ and ~1650 cm⁻¹, respectively). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while X-ray crystallography (using SHELX programs) resolves absolute stereochemistry when single crystals are obtainable .

Q. What are the standard protocols for evaluating the stability and solubility of this compound under varying experimental conditions?

- Methodological Answer: Stability studies involve:

- pH-dependent degradation: Incubate the compound in buffers (pH 2–12) at 37°C, monitoring decomposition via HPLC.

- Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures.

- Solubility is measured in solvents (e.g., DMSO, water, ethanol) using UV-Vis spectrophotometry or nephelometry .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer: Discrepancies in antimicrobial or anticancer activities (e.g., potent activity against S. aureus but not E. coli) often arise from structural variations (e.g., substituent effects on the oxadiazole ring) or assay conditions (e.g., concentration, incubation time). Systematic SAR studies, molecular dynamics simulations, and meta-analyses of published data can identify critical functional groups (e.g., hydroxymethyl vs. methylamine) influencing bioactivity .

Q. How do computational methods like molecular docking and QSAR modeling contribute to understanding the pharmacological potential of this compound?

- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like bacterial topoisomerases or cancer-related kinases. Quantitative structure-activity relationship (QSAR) models correlate electronic (e.g., HOMO/LUMO energies) and steric descriptors (e.g., LogP) with experimental IC₅₀ values. These methods prioritize derivatives for synthesis and in vivo testing .

Q. What experimental approaches are used to investigate the metabolic pathways and toxicity profiles of this compound in preclinical models?

- Methodological Answer:

- Metabolic profiling: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Toxicity screening: MTT assays in hepatocyte cell lines (e.g., HepG2) assess cytotoxicity. In vivo acute toxicity studies in rodents monitor organ histopathology and serum biomarkers (ALT, AST) .

Q. How are crystallographic data and density functional theory (DFT) calculations integrated to validate the electronic structure of this compound?

- Methodological Answer: Single-crystal X-ray diffraction provides bond lengths and angles, which are compared with DFT-optimized geometries (B3LYP/6-31G* level). Electron density maps and Hirshfeld surface analysis reveal intermolecular interactions (e.g., hydrogen bonding) critical for packing arrangements and stability .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity for oxadiazole derivatives, while others show negligible effects?

- Methodological Answer: Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative), substituent positioning (e.g., 3-ethyl vs. 3-phenyl groups), and assay protocols (e.g., broth microdilution vs. disk diffusion) significantly impact results. For instance, bulky substituents may hinder penetration through bacterial membranes, reducing efficacy against certain strains .

Q. How can researchers address discrepancies in reported synthetic yields for this compound across different laboratories?

- Methodological Answer: Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and characterize by-products (e.g., uncyclized intermediates) via LC-MS. Reproducibility studies using identical starting materials and catalytic systems (e.g., ZnCl₂ vs. BF₃·OEt₂) can isolate variables affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。